α-Isopropyl Substitution vs. α-H Analog: Predicted Lipophilicity (LogP) Shift
The target compound (α-isopropyl) displays a predicted LogP approximately 0.6–0.9 units higher than the unsubstituted α-H analog 2-(3-methylisoxazol-5-yl)acetic acid (CAS 19668-85-0), consistent with the addition of three sp³‑hybridized carbon atoms on the α-carbon [1]. While experimentally measured LogP values are not publicly available for the target compound, the consensus of in silico prediction tools (ALOGPS, XLogP3, ChemAxon) indicates a LogP range of 1.2–1.5 for the α-isopropyl acid versus 0.3–0.6 for the α-H analog [1]. This lipophilicity gain is critical for passive membrane permeability of the final conjugated payloads.
| Evidence Dimension | Predicted LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP ≈ 1.2–1.5 (consensus in silico prediction) |
| Comparator Or Baseline | 2-(3-Methylisoxazol-5-yl)acetic acid (CAS 19668-85-0): LogP = 0.61 (experimental) |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.9 units (target minus comparator) |
| Conditions | In silico prediction: ALOGPS 2.1, XLogP3, ChemAxon; comparator experimental LogP from ChemicalBook |
Why This Matters
Higher LogP improves membrane permeability of final conjugated PROTAC molecules, a parameter directly linked to cellular degradation efficiency, making the α-isopropyl acid a preferred building block for orally bioavailable or cell‑permeable degrader candidates.
- [1] Computed LogP consensus from PubChem (XLogP3), ChemSpider (ACD/LogP), and ALOGPS 2.1 predictions for 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid vs. 2-(3-methylisoxazol-5-yl)acetic acid. Accessed via respective database entries 2026-05-09. View Source
